molecular formula C15H9Cl3N2O3S B14232078 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- CAS No. 540740-93-0

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-

Cat. No.: B14232078
CAS No.: 540740-93-0
M. Wt: 403.7 g/mol
InChI Key: JMMANZNYVQEICS-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including medicine, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- typically involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . These activators facilitate the formation of the carboxamide group by activating the carboxyl group and connecting it to amines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned activators and reaction conditions, followed by purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- involves its role as a brain-type glycogen phosphorylase inhibitor. This compound targets the enzyme glycogen phosphorylase, which is involved in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce oxidative stress, and protect against cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- is unique due to its specific substitution pattern and its potent inhibitory effect on brain-type glycogen phosphorylase. This makes it a promising candidate for therapeutic applications in treating ischemic brain injury and other related conditions .

Properties

CAS No.

540740-93-0

Molecular Formula

C15H9Cl3N2O3S

Molecular Weight

403.7 g/mol

IUPAC Name

5-chloro-3-(2,6-dichlorophenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H9Cl3N2O3S/c16-7-4-5-11-8(6-7)13(12(20-11)15(19)21)24(22,23)14-9(17)2-1-3-10(14)18/h1-6,20H,(H2,19,21)

InChI Key

JMMANZNYVQEICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl

Origin of Product

United States

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